3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
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Overview
Description
3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Formylation: The benzodioxin derivative is then formylated using formic acid or formyl chloride.
Amidation: The formylated benzodioxin is reacted with an amine to form the formamido derivative.
Imination: The formamido derivative undergoes imination with an appropriate reagent to form the imino compound.
Esterification: Finally, the imino compound is esterified with 2-chlorobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring system and the imino group are likely involved in binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring system but differ in their functional groups.
Formamido derivatives: Compounds with formamido groups but different core structures.
Chlorobenzoate esters: Esters of chlorobenzoic acid with various alcohols.
Uniqueness
The uniqueness of 3-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE lies in its combination of a benzodioxin ring, formamido group, and chlorobenzoate ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17ClN2O5 |
---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
[3-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H17ClN2O5/c24-19-7-2-1-6-18(19)23(28)31-17-5-3-4-15(12-17)14-25-26-22(27)16-8-9-20-21(13-16)30-11-10-29-20/h1-9,12-14H,10-11H2,(H,26,27)/b25-14+ |
InChI Key |
OPZFBMPSCVBRQU-AFUMVMLFSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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